molecular formula C19H21NO4S2 B3017712 (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine CAS No. 1448140-58-6

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

カタログ番号: B3017712
CAS番号: 1448140-58-6
分子量: 391.5
InChIキー: JPMZHSHLBZUJSN-DTQAZKPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(E)-4-(Phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the broad class of sulfonyl-containing compounds, which are recognized for their diverse pharmacological profiles and are found in over 150 FDA-approved drugs . Specifically, the piperidine ring is a privileged scaffold in drug discovery, featured in more than twenty classes of pharmaceuticals, including various anticancer agents . The distinct feature of this reagent is the presence of two different sulfonyl groups attached to the piperidine core, which may enhance its versatility as a building block for developing novel bioactive molecules. Research on closely related styryl sulfones and phenyl sulfonyl piperidines indicates potential value in investigating pathways of cancer cell death. For instance, certain styryl sulfones have been shown to induce tumor cell death by affecting the Mitogen Activated Protein Kinase (MAPK) signal transduction pathway . Meanwhile, a novel phenyl sulfonyl piperidine, PSP205, was recently identified to induce apoptotic cell death in colon cancer by modulating coat protein complex-mediated vesicle trafficking and triggering prolonged ER-stress-mediated autophagy . This suggests that (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine could serve as a critical intermediate for synthesizing and screening new compounds targeting these and other oncogenic processes. This product is provided as a high-purity solid for research purposes. It is intended for use in chemical synthesis, biochemical assay development, and mechanistic studies in vitro. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

特性

IUPAC Name

4-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMZHSHLBZUJSN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Application Notes and Protocols: Preparation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine Stock Solutions for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a novel small molecule with a chemical structure suggesting potential biological activity of interest in drug discovery. The presence of phenylsulfonyl and piperidine moieties is common in compounds with diverse pharmacological effects, including anticancer properties.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The reliability and reproducibility of HTS data are fundamentally dependent on the quality and consistency of the compound stock solutions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine stock solutions tailored for HTS applications. As specific experimental data for this compound is not widely available, this guide is based on established best practices for compound management in HTS and knowledge of structurally related molecules.[3][4] It is imperative that the end-user performs small-scale validation experiments to confirm the optimal conditions for this specific compound.

Physicochemical Properties and Preliminary Considerations

At the time of writing, detailed experimental data on the physicochemical properties of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, such as its aqueous solubility and stability, are not extensively published. Therefore, the following information is based on its chemical structure and general knowledge of similar compounds.

PropertyValue (Estimated)Notes
Molecular Formula C₁₉H₂₁NO₄S₂Calculated based on the chemical structure.
Molecular Weight 391.5 g/mol Crucially, the user must confirm this value from the Certificate of Analysis (CoA) provided by the supplier.
Appearance Likely a solid at room temperature.Based on similar sulfonyl-containing compounds.
Solubility Expected to have low aqueous solubility.The presence of two sulfonyl groups and two phenyl rings suggests lipophilicity.[5]
Recommended Solvent Dimethyl sulfoxide (DMSO)DMSO is a versatile solvent capable of dissolving a wide range of compounds used in HTS.[3][4]
Causality Behind Experimental Choices:

The selection of DMSO as the primary solvent is based on its broad solubilizing power and compatibility with most HTS automation and assay formats.[3][4] However, DMSO is hygroscopic and can affect the stability of certain compounds.[6] Therefore, the use of anhydrous, high-purity DMSO is critical to minimize water absorption and potential compound precipitation or degradation.[4]

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in 100% DMSO. This concentration is a common starting point for HTS campaigns.[7]

Materials and Equipment
  • (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Procedure
  • Pre-dissolution Preparation:

    • Allow the vial of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture.[4]

    • Perform all handling of the solid compound and DMSO in a chemical fume hood.

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass of the compound must be calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example Calculation (using the estimated MW of 391.5 g/mol to prepare 1 mL of a 10 mM stock solution):

      • Mass (mg) = (0.010 mol/L) x (0.001 L) x (391.5 g/mol ) x (1000 mg/g) = 3.915 mg

    • Note: It is crucial to use the exact molecular weight provided on the compound's Certificate of Analysis for this calculation.

  • Weighing the Compound:

    • Place a sterile amber vial or microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine directly into the vial. Record the exact mass weighed.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial and vortex vigorously for at least 2 minutes.

    • Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[8]

    • The final solution should be clear and free of any visible precipitate.

Diagram of Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution A Equilibrate compound and DMSO to room temperature B Calculate required mass of compound A->B C Tare sterile vial on analytical balance B->C D Weigh calculated mass of compound into vial C->D E Add anhydrous DMSO to the vial D->E F Vortex vigorously E->F G Visually inspect for complete dissolution F->G H Sonicate if necessary G->H Particles present I Final clear stock solution G->I No particles H->G

Caption: Workflow for preparing the stock solution.

Quality Control and Validation

A rigorous quality control (QC) process is essential to ensure the integrity of the stock solution and the reliability of subsequent HTS data.[9][10]

Recommended QC Analysis: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for high-throughput QC of compound solutions.[9][10]

  • Identity Confirmation: The mass spectrometer (MS) will confirm the identity of the compound by detecting its molecular ion.

  • Purity Assessment: The liquid chromatography (LC) component, typically with a UV detector, will separate the compound from any impurities, allowing for an assessment of its purity.[9]

  • Concentration Verification: While more complex, quantitative LC-MS methods can be employed to verify the concentration of the stock solution. Alternatively, techniques like Chemiluminescent Nitrogen Detection (CLND) can be used for accurate concentration determination.

Protocol for QC Sample Preparation
  • Prepare a dilute sample of the stock solution (e.g., 10 µM) in a suitable solvent system (e.g., acetonitrile/water).

  • Inject the sample into the LC-MS system.

  • Analyze the resulting data to confirm the mass corresponding to (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, determine the purity (ideally >95%), and, if possible, quantify the concentration.

Storage and Handling

Proper storage is critical to maintain the stability and integrity of the stock solution over time.

Recommended Storage Conditions
ConditionDurationTemperatureContainerNotes
Short-term < 1 week4°CAmber glass vial or tubeProtect from light.
Long-term > 1 week-20°C or -80°CAmber glass vial or tube-80°C is preferred for maximum stability.
Best Practices for Handling and Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption, aliquot the stock solution into single-use volumes immediately after preparation.[4]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Inert Gas: For compounds that may be sensitive to oxidation, flushing the headspace of the vials with an inert gas like argon or nitrogen before sealing can improve long-term stability.

  • Hygroscopicity: Always keep DMSO-containing solutions tightly sealed to prevent moisture absorption.[6]

Safety Precautions

While specific toxicity data for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is not available, the chemical structure suggests that appropriate safety measures should be taken. Sulfonyl-containing compounds can be irritants, and piperidine derivatives can have varied toxicological profiles.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust from the solid compound.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Application in High-Throughput Screening

The prepared stock solution of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is now ready for use in various HTS assays. Structurally similar phenylsulfonyl piperidine compounds have shown cytotoxic effects on cancer cell lines.[1] Therefore, a primary application could be screening for anticancer activity.

Example HTS Workflow: Cancer Cell Viability Assay

HTS_Workflow cluster_prep Assay Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed cancer cells in microplates C Add diluted compound to cells A->C B Prepare serial dilutions of stock solution B->C D Incubate for a specified time (e.g., 48-72h) C->D E Add viability reagent (e.g., MTT, CellTiter-Glo) D->E F Measure signal (absorbance or luminescence) E->F G Calculate cell viability F->G H Generate dose-response curves and determine IC50 G->H

Caption: A typical workflow for an HTS cell viability assay.

In such an assay, the 10 mM stock solution would be serially diluted to create a concentration gradient across a multi-well plate containing cultured cancer cells. After a defined incubation period, a reagent that measures cell viability is added, and the signal is read by a plate reader. The resulting data can be used to determine the concentration at which the compound inhibits cell growth by 50% (IC50), a key indicator of its potency.

Conclusion

The preparation of high-quality stock solutions is a critical and foundational step for successful high-throughput screening campaigns. This guide provides a detailed, experience-based protocol for the preparation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine stock solutions. By adhering to these procedures for preparation, quality control, storage, and handling, researchers can ensure the integrity of their compound solutions, leading to more reliable and reproducible HTS data and ultimately accelerating the drug discovery process. It is reiterated that the user should perform initial small-scale solubility and stability tests to confirm the suitability of these general protocols for this specific compound.

References

  • Samanta, S., Roy, J., Debnath, B., Ljungman, M., & Neamati, N. (2025). PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. ACS Pharmacology & Translational Science, 8(4), 1072–1086. Available from: [Link]

  • De La Roche, J., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. Available from: [Link]

  • da Silva, G. G., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals, 17(9), 1205. Available from: [Link]

  • De La Roche, J., et al. (2015). Implementation of high-throughput quality control processes within Compound Management. SLAS Discovery, 20(9), 1039-1046. Available from: [Link]

  • Shen, L., et al. (2004). A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. Journal of Combinatorial Chemistry, 6(4), 566-572. Available from: [Link]

  • ChemBK. (n.d.). 1-(Phenylsulfonyl)piperidine, 97% - Physico-chemical Properties. ChemBK. Available from: [Link]

  • Hughes, S. J., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 4(11), 868-883. Available from: [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, e202302898. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. Available from: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Quora. Available from: [Link]

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912–2917. Available from: [Link]

  • Samanta, S., Roy, J., Debnath, B., Ljungman, M., & Neamati, N. (2025). PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. ACS Pharmacology & Translational Science. Available from: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available from: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available from: [Link]

  • Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 25(4), 835-839. Available from: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available from: [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Bergström, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 126, 126-143. Available from: [Link]

  • Mondal, S., et al. (2019). A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. ChemRxiv. Available from: [Link]

  • Johnson, S. R., Chen, X.-Q., Murphy, D., & Gudmundsson, O. (2007). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics, 4(4), 513–523. Available from: [Link]

  • Li, L., Totton, T., & Frenkel, D. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054102. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a–f and 2a–d. ResearchGate. Available from: [Link]

  • Caron, S., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(2), 227-236. Available from: [Link]

  • Hsieh, J.-H., et al. (2015). Quality Control of Quantitative High Throughput Screening Data. Journal of Chemical Information and Modeling, 55(8), 1635-1645. Available from: [Link]

  • Reddit. (2024). Making up compound for cell culture using DMSo. Reddit. Available from: [Link]

  • Griboedova, T. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1400. Available from: [Link]

  • Scilight Press. (2025). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Scilight Press. Available from: [Link]

  • Kulkarni, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1630-1639. Available from: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available from: [Link]

  • Gümüş, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Sulfonate Derivatives Bearing Salicylaldehyde. Molecules, 27(12), 3823. Available from: [Link]

  • Al-Ghorbani, M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-15. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. Available from: [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. MP Biomedicals. Available from: [Link]

  • ResearchGate. (n.d.). Selected examples of bioactive sulfonyl/sulfonamide derivatives. ResearchGate. Available from: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish in vivo dosing guidelines for the novel compound, (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, in murine models. As specific preclinical data for this molecule is not publicly available, this guide emphasizes a systematic, first-principles approach. It details the critical sequence of experiments, from initial formulation development for a likely poorly soluble compound to the determination of a safe and effective dose range. The protocols herein are designed to ensure scientific rigor, reproducibility, and the ethical use of laboratory animals. We will explain the causality behind experimental choices, providing a self-validating system to guide the investigation of this and other novel small molecules.

Introduction: The Challenge of Novel Compound Advancement

The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development.[1] (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a compound featuring a piperidine core, a structure common in many pharmacologically active agents.[2][3][4] The presence of two sulfonyl groups suggests potential for specific biological interactions, but also raises challenges, most notably poor aqueous solubility.

The absorption and ultimate bioavailability of such compounds are highly dependent on the formulation and the physiological environment.[5] Therefore, a robust, stepwise methodology is required to characterize the compound's behavior in a living system. This guide outlines the essential preliminary studies required before efficacy testing: formulation optimization, tolerability assessment, and pharmacokinetic profiling. Adherence to this logical progression maximizes the likelihood of generating meaningful and reproducible in vivo data. All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[6]

Phase I: Formulation Development for a Poorly Soluble Compound

The primary obstacle for many new chemical entities is poor water solubility, which limits absorption and leads to low or inconsistent bioavailability.[5][7] The goal of formulation development is to create a safe and stable vehicle that allows for consistent and accurate dosing.[8]

Rationale for a Tiered Formulation Strategy

A tiered approach, starting with simple solutions and progressing to more complex systems, is an efficient method for vehicle selection.[9] The choice of vehicle is critically dependent on the intended route of administration (e.g., oral, intravenous) and must be well-tolerated by the animal model.[8]

Experimental Protocol: Vehicle Screening and Preparation

Objective: To identify a suitable vehicle for oral (p.o.) and intravenous (i.v.) administration of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in mice.

Protocol 1: Preparation of a Co-Solvent Based Vehicle (for i.v. or p.o. administration)

This protocol is a common starting point for compounds that can be solubilized in a co-solvent system.

  • Weigh the required amount of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

  • In a sterile vial, dissolve the compound in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO). Aim for an initial volume of 5-10% of the final desired volume.

  • Add a secondary co-solvent, such as Polyethylene Glycol 400 (PEG 400), while vortexing. A common ratio is 10% DMSO and 40% PEG 400.[8]

  • Incorporate a surfactant like Polysorbate 80 (Tween® 80) or Cremophor® EL to aid solubility and prevent precipitation upon dilution in aqueous environments.[8][9] An addition of 5-10% is a typical starting point.

  • Complete the final volume by slowly adding saline (0.9% NaCl) or PBS while continuously mixing.

  • Observe the final solution for any signs of precipitation. If the solution is clear, it can be sterile-filtered (0.22 µm) for intravenous administration.

Protocol 2: Preparation of a Suspension Vehicle (for p.o. administration)

If the compound cannot be fully dissolved, a suspension is the next logical step for oral dosing.[9]

  • Weigh the required amount of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine. Micronizing the powder by grinding can improve suspension quality.[7]

  • In a mortar, add a small amount of a wetting agent, such as a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) containing 0.1% Tween® 80, to the compound powder.[8]

  • Triturate the powder with the wetting agent to form a uniform paste. This prevents clumping.[8]

  • Gradually add the remaining volume of the vehicle while continuously mixing to form a uniform suspension.[8]

  • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity. The suspension must be continuously stirred during dosing to ensure uniform delivery to each animal.[8]

Data Presentation: Common Formulation Vehicles

The following table summarizes common starting formulations for in vivo studies of poorly soluble compounds.

Formulation Type Components & Typical Composition Route Advantages Considerations
Co-Solvent Solution 5-10% DMSO, 30-40% PEG 400, 5-10% Tween® 80, q.s. with Salinei.v., p.o.Homogeneous dosing, suitable for i.v.Potential for vehicle toxicity at high concentrations; drug may precipitate upon injection.[9]
Aqueous Suspension 0.5-1% Methylcellulose or CMC, 0.1-0.5% Tween® 80 in waterp.o.Simple to prepare, avoids harsh organic solvents.Requires continuous stirring; particle size can affect absorption.
Lipid-Based Solution Corn oil, Sesame oil, or Medium-chain triglycerides (MCT)p.o.Can enhance oral absorption of lipophilic compounds.[5][9]May not be suitable for all compounds; potential for altered pharmacokinetics.
Visualization: Formulation Selection Workflow

G start Start: Characterize Compound Solubility sol_check Soluble in Aqueous Buffer? start->sol_check cosolvent_check Soluble in Co-solvent System? sol_check->cosolvent_check No aqueous_sol Use Buffered Saline/PBS Vehicle sol_check->aqueous_sol Yes cosolvent_sol Use Co-solvent Vehicle (e.g., PEG/Tween/DMSO) cosolvent_check->cosolvent_sol Yes suspension Prepare Suspension (e.g., Methylcellulose/Tween) cosolvent_check->suspension No lipid Consider Lipid-Based Formulation suspension->lipid If suspension fails or shows poor bioavailability

Caption: A decision-making workflow for selecting a suitable in vivo formulation.

Phase II: Maximum Tolerated Dose (MTD) Determination

Before any efficacy studies, the safety and tolerability of the compound must be established. The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[1] This step is crucial for selecting doses for subsequent pharmacokinetic and efficacy studies and for minimizing animal morbidity.[1]

Rationale for MTD Studies

MTD studies are designed to identify the dose-limiting toxicities and establish a safe upper limit for dosing.[10] They are not designed to determine the lethal dose (LD50) but rather to observe sub-lethal toxicity.[10] Key endpoints include significant body weight loss (typically >15-20%), changes in clinical signs (e.g., lethargy, ruffled fur), and other observable adverse effects.[1][6]

Experimental Protocol: Single-Dose Escalation MTD Study

Objective: To determine the MTD of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine after a single administration.

  • Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 mice per dose group.[11][12]

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[11] The dose range may be informed by any available in vitro cytotoxicity data.

  • Administration: Administer the compound via the intended route (e.g., oral gavage). Include a vehicle-only control group.

  • Monitoring:

    • Record body weight for each animal just before dosing and then daily for 7-14 days.[13]

    • Perform clinical observations at regular intervals post-dosing (e.g., 30 min, 1, 2, 4, 24, 48, and 72 hours), looking for signs of toxicity such as lethargy, abnormal posture, labored breathing, or unresponsiveness.[11]

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in >20% body weight loss in any animal or significant, persistent clinical signs of toxicity.[6]

Data Presentation: Sample MTD Study Design
Group Treatment Dose (mg/kg) Route No. of Animals Monitoring Period
1Vehicle Control0p.o.3-57 Days
2Compound10p.o.3-57 Days
3Compound30p.o.3-57 Days
4Compound100p.o.3-57 Days
5Compound300p.o.3-57 Days
Visualization: MTD Dose Escalation Workflow

G start Start with Low Dose Group (e.g., 10 mg/kg) observe Administer & Monitor (Body Weight, Clinical Signs) start->observe check_tox Toxicity Observed? observe->check_tox mtd_defined MTD is Previous Dose Level check_tox->mtd_defined Yes escalate Escalate to Next Dose Group (e.g., 30 mg/kg) check_tox->escalate No escalate->observe

Caption: A simplified workflow for a dose escalation MTD study.

Phase III: Preliminary Pharmacokinetic (PK) Profiling

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and eliminates a drug.[14] A preliminary PK study is essential to understand the exposure profile of the compound and to ensure that efficacious doses result in meaningful drug concentrations in the body.[6][15]

Rationale for PK Studies

A PK study provides critical parameters such as maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (t1/2), and area under the curve (AUC).[16] By comparing the AUC from oral (p.o.) and intravenous (i.v.) administration, the compound's oral bioavailability can be calculated. This information is vital for designing rational dosing schedules for efficacy studies.[17]

Experimental Protocol: Single-Dose PK Study in Mice

Objective: To determine the basic PK parameters of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine following single i.v. and p.o. administration.

  • Animal Model & Groups: Use a common mouse strain (3-4 animals per time point).[15] Prepare two main groups: one for i.v. administration and one for p.o. administration. The selected dose should be non-toxic, ideally at or below the MTD.[6]

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via saphenous or tail vein) at multiple time points. The use of serial microsampling from the same animal is preferred to reduce animal numbers and inter-animal variability.[18]

    • IV Time Points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose.[16]

    • PO Time Points (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[16]

  • Sample Processing: Process blood to obtain plasma or serum, and store at -80°C until analysis.

  • Bioanalysis: Develop a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of the compound in the plasma/serum samples.

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.

Data Presentation: Sample PK Study Design
Parameter IV Group PO Group
Dose 2 mg/kg20 mg/kg
Route Intravenous (Tail Vein)Oral (Gavage)
Animals 3 mice/timepoint (or serial)3 mice/timepoint (or serial)
Timepoints 0.08, 0.25, 0.5, 1, 2, 4, 8 hr0.25, 0.5, 1, 2, 4, 8, 24 hr
Matrix PlasmaPlasma
Analysis LC-MS/MSLC-MS/MS

Conclusion and Path Forward to Efficacy Studies

This document outlines the foundational, indispensable steps required to establish in vivo dosing guidelines for a novel compound such as (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine. By systematically developing a suitable formulation, defining the maximum tolerated dose, and characterizing the pharmacokinetic profile, researchers can proceed to efficacy studies with a rational and scientifically sound dosing strategy. The data gathered from these preliminary experiments prevent the misinterpretation of efficacy results that might arise from poor drug exposure or overt toxicity, ultimately conserving resources and ensuring the ethical and effective use of animal models in research. The doses chosen for efficacy studies should be based on the MTD and the exposures achieved in the PK study, aiming for a dose-response relationship that links drug concentration to biological effect.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. (n.d.). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • IONTAS. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. doi:10.1016/j.ejps.2006.04.016
  • Hooke Laboratories. (n.d.). Maximum Tolerated Dose (MTD) - Contract Research.
  • Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 369-377. doi:10.1016/j.ejps.2016.08.031
  • Hather, G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 699. doi:10.1186/s12885-017-3677-7
  • Enamine. (n.d.). Pharmacokinetic studies in mice or rats.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • Li, Y., et al. (2017). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (128), 56213. doi:10.3791/56213
  • U.S. Food and Drug Administration. (n.d.). Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies.
  • Jonnala, S., et al. (2020). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Xenobiotica, 50(5), 585-591. doi:10.1080/00498254.2019.1687008
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181.
  • Fletcher, S. R., et al. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 45(2), 492-503. doi:10.1021/jm011030v
  • ResearchGate. (2016). How can I calculate in vivo dosage in mice from my in vitro efficacy?
  • Wang, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 71, 116950. doi:10.1016/j.bmc.2022.116950
  • Wang, Z., et al. (2014). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology Reports, 1, 427-434. doi:10.1016/j.toxrep.2014.07.006
  • Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13467-13483. doi:10.3390/molecules171113467
  • Lin, G. L., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(4), e2300435. doi:10.1002/ardp.202300435
  • MacLeod, A. M., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4385-4401. doi:10.1021/jm980376b
  • Arshad, S., et al. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2401. doi:10.1107/S1600536811033162
  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. doi:10.3389/fphar.2021.775418
  • Kim, M., et al. (2018). Hit-to-lead optimization of phenylsulfonyl hydrazides for a potent suppressor of PGE2 production: Synthesis, biological activity, and molecular docking study. Bioorganic & Medicinal Chemistry, 26(15), 4471-4481. doi:10.1016/j.bmc.2018.07.027
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(7), 1235-1247. doi:10.1002/cmdc.201500137
  • Liu, W., et al. (2025). HJ-4, a novel piperine derivative, inhibits tumor growth and angiogenesis via p53 activation and oncogenic pathway inhibition in colorectal cancer models. Scientific Reports.
  • PubChem. (n.d.). Piperidine, 1-(p-tolylsulfonyl)-. Retrieved from [Link]

  • Srisuttee, R., et al. (2025). Anticancer effect of piperine, a black pepper compound, regulating apoptosis mediated through extracellular vesicles and cathepsin D in acute leukemia. Scientific Reports.
  • An, G., & Grove, A. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 4, 153. doi:10.3389/fphar.2013.00153
  • Zhelev, Z., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(24), 8961. doi:10.3390/molecules27248961
  • Bushra, R., et al. (2011). PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DRUGS AND FOOD. Ovidius University Annals of Chemistry, 22(1), 39-46.
  • Lee, J. Y., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5529-5534. doi:10.1016/j.bmcl.2016.10.038
  • Latino, D. A. R. S., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Molecules, 28(1), 1. doi:10.3390/molecules28010001
  • Brullo, C., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(24), 7654. doi:10.3390/molecules26247654

Sources

Topic: Best Practices for Storing (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine to Prevent Chemical Degradation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Preservation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

Abstract

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a complex organic molecule with significant potential in drug discovery and development, featuring multiple functional groups that contribute to its bioactivity and its susceptibility to degradation. The integrity of this compound is paramount for reproducible experimental results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling of this compound. We delve into the primary chemical degradation pathways—hydrolysis, oxidation, and photodegradation—and present evidence-based protocols to mitigate these risks. This guide includes recommendations for short-term and long-term storage, as well as a detailed protocol for performing forced degradation studies to validate compound stability under specific laboratory conditions.

Chemical Profile and Inherent Instabilities

To establish a robust storage strategy, it is essential to understand the chemical structure of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine and identify the functional groups most prone to degradation.

  • Sulfone Group: The phenylsulfonyl moiety attached to the piperidine ring at the C4 position is a sulfone. Sulfones are in a high oxidation state and are generally considered chemically inert and stable, resistant to further oxidation and mild reduction.[1][2]

  • Sulfonamide Linkage: The styrylsulfonyl group is attached to the piperidine nitrogen, forming a sulfonamide bond (-SO₂-N-). This is a critical point of potential instability. Sulfonamide linkages are susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[3][4]

  • (E)-Styryl Moiety: The styryl group (a vinylbenzene) contains a carbon-carbon double bond conjugated with a phenyl ring. This region of the molecule is susceptible to two primary degradation pathways:

    • Oxidation: The double bond can undergo oxidative cleavage.[5][6]

    • Photodegradation: The conjugated π-system acts as a chromophore, absorbing light energy, which can induce E/Z isomerization or other photochemical reactions.[7][8]

  • Piperidine Ring: The saturated piperidine ring is generally stable. However, the nitrogen atom's reactivity is modified by the strongly electron-withdrawing sulfonyl group.

Based on this analysis, the primary concerns for degradation are hydrolysis of the sulfonamide bond and reactions involving the styryl double bond.

Principal Degradation Pathways

Understanding the mechanisms of degradation is fundamental to designing effective preventative measures. The three main pathways are hydrolysis, oxidation, and photodegradation.

G cluster_hydrolysis cluster_oxidation cluster_photo parent_node parent_node product_node product_node pathway_node pathway_node parent (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine (Parent Compound) hydrolysis_path Hydrolysis (H₂O, Acid/Base catalysis) parent->hydrolysis_path oxidation_path Oxidation (O₂, Light, Metal Ions) parent->oxidation_path photo_path Photodegradation (UV/Vis Light) parent->photo_path hydrolysis_product Piperidine-4-yl(phenyl)sulfone + Styrenesulfonic Acid Derivatives hydrolysis_path->hydrolysis_product oxidation_product Oxidative Cleavage Products (e.g., Benzaldehyde, Sulfonic Acids) oxidation_path->oxidation_product photo_product (Z)-Isomer + Other Photoproducts photo_path->photo_product

Figure 1. Primary degradation pathways for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

Hydrolytic Degradation

Hydrolysis is a common abiotic degradation process for many pharmaceuticals. For the title compound, the sulfonamide bond is the most likely site for hydrolytic attack. The reaction involves the nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl group, leading to the cleavage of the S-N bond.[4] This process can be significantly accelerated by the presence of acids or bases.[4][9] The degradation products would be 4-(phenylsulfonyl)piperidine and styrenesulfonic acid derivatives. While many sulfonamides are relatively stable at neutral pH, stability should not be assumed, and exposure to aqueous environments, especially those with uncontrolled pH, should be minimized.

Oxidative Degradation

Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, light, or trace metal impurities.[5][6] The styryl double bond is the most susceptible functional group to oxidation. Autoxidation can lead to the formation of peroxides, which can then decompose into a variety of cleavage products, including aldehydes (e.g., benzaldehyde) and other oxidized species. This not only reduces the concentration of the active compound but also introduces potentially reactive impurities into the sample.

Photodegradation

Many organic molecules with chromophores are sensitive to light.[7] The conjugated system of the styryl group in (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine can absorb UV and possibly visible light. This absorbed energy can lead to two primary outcomes:

  • E/Z Isomerization: The (E)-isomer can convert to the (Z)-isomer, which may have different biological activity and physicochemical properties.

  • Photochemical Reactions: The excited state of the molecule can undergo other reactions, such as cyclization, dimerization, or photo-oxidation, leading to a complex mixture of degradants.[8][10] According to ICH guidelines, photostability testing is a critical part of stress testing for new active substances.[11]

Recommended Storage and Handling Protocols

To maintain the chemical integrity of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, the following storage conditions are recommended. These conditions are designed to mitigate the risks outlined in the previous section.

ParameterShort-Term Storage (≤ 4 weeks)Long-Term Storage (> 4 weeks)Rationale
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Reduces the kinetic rate of all degradation reactions (hydrolysis, oxidation).[6]
Atmosphere Tightly sealed containerSealed under inert gas (Argon or Nitrogen)An inert atmosphere minimizes the risk of oxidation of the styryl moiety.[5]
Light Amber glass vial or opaque containerAmber glass vial or opaque container, stored in the darkProtects the styryl group from photodegradation and E/Z isomerization.[7][11]
Moisture Store in a desiccated environmentStore in a desiccated environment; use of desiccants is advisedPrevents hydrolysis of the sulfonamide linkage.[5]
Container Tightly sealed glass vial (Type I borosilicate)Tightly sealed glass vial (Type I borosilicate) with PTFE-lined capGlass is inert and non-reactive. A PTFE-lined cap provides a superior seal against moisture and oxygen ingress compared to other materials.

Handling Best Practices:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold compound.

  • Inert Atmosphere: For long-term storage, after dispensing the required amount, flush the vial headspace with an inert gas before re-sealing.

  • Solutions: Prepare solutions fresh for each experiment. If stock solutions must be stored, they should be kept at ≤ -20 °C in tightly sealed vials. The stability in various solvents should be experimentally determined.

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (stress testing) study is essential to identify the intrinsic stability of the compound and to develop stability-indicating analytical methods.[6][12] This protocol provides a framework for assessing the degradation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine under various stress conditions.

Objective: To determine the degradation profile of the compound under hydrolytic, oxidative, photolytic, and thermolytic stress.

Materials:

  • (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber (ICH Q1B compliant)[11]

  • Calibrated oven

Experimental Workflow

Figure 2. Workflow for the forced degradation study.

Step-by-Step Protocol
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equimolar amount of NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C. Withdraw and neutralize aliquots with HCl as described for acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points and dilute to the working concentration.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 60 °C. At specified time points, dissolve a portion of the solid to prepare a working concentration solution for analysis.

  • Photolytic Degradation: Expose a solid sample and a solution (0.1 mg/mL in 50:50 ACN:H₂O) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient elution of water and acetonitrile). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

Conclusion

The chemical stability of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is critical for its effective use in research and development. The primary vulnerabilities of the molecule are the sulfonamide bond to hydrolysis and the styryl group to oxidation and photodegradation. Adherence to the recommended storage protocols—specifically, storage at low temperatures (≤ -20 °C for long-term), under an inert atmosphere, and protected from light and moisture—is essential to preserve the compound's integrity.[5][11][13] Researchers are strongly encouraged to perform forced degradation studies to confirm stability under their specific laboratory conditions and to validate their analytical methods.

References

  • Vertex AI Search. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC.
  • Vertex AI Search. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC.
  • Vertex AI Search. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available from: [Link]

  • Vertex AI Search. An Efficient Oxidation of Sulfides to Sulfones with Urea–Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acet.
  • Rozen, S., & Bareket, Y. (1997). Oxidation of Sulfur-Containing Compounds with HOF·CH3CN. The Journal of Organic Chemistry, 62(5), 1457-1462. Available from: [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]

  • Zhang, Y., et al. (2018). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry, 6, 1-13. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Available from: [Link]

  • ResearchGate. (2025). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Available from: [Link]

  • Knauber, T., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Omega, 7(30), 26861–26869. Available from: [Link]

  • International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review. Available from: [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Available from: [Link]

Sources

Troubleshooting & Optimization

Reducing off-target binding effects when using (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

A Guide to Mitigating Off-Target Binding Effects for Researchers

Prepared by a Senior Application Scientist

Welcome to the technical support center for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing off-target binding effects during your experiments. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.

Understanding the Compound and the Challenge

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine belongs to a class of compounds containing phenylsulfonyl and piperidine moieties. These chemical structures are common in medicinal chemistry and are known to interact with a variety of biological targets. For instance, derivatives of 4-(phenylsulfonyl)piperidine have been identified as high-affinity, selective 5-HT2A receptor antagonists.[1][2] Additionally, compounds with styryl sulfone and phenylsulfonylpiperazine structures have shown potential as anticancer and anti-inflammatory agents, respectively.[3][4]

The inherent challenge with such pharmacologically active scaffolds is the potential for off-target binding, where the compound interacts with proteins other than the intended target. This can lead to a range of issues, from misleading experimental results and wasted resources to unforeseen toxicity.[5][6] This guide provides a structured approach to identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target binding profiles for compounds with phenylsulfonyl and piperidine motifs?

A1: Compounds containing these motifs have been associated with a range of biological activities. For example, phenylpiperidine derivatives are known to interact with opioid receptors, such as the mu-opioid receptor.[7] Furthermore, 4-(phenylsulfonyl)piperidine derivatives have been investigated as 5-HT2A receptor antagonists.[1][2] It is crucial to consider the possibility of interactions with these and other related receptors when working with (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

Q2: How can I preemptively assess the potential for off-target effects with my compound?

A2: Computational approaches can be a valuable first step. In silico methods can predict potential off-target interactions for small molecules, helping to guide your experimental design.[6][8] These tools use algorithms to screen your compound against databases of known protein structures and binding sites. While not a substitute for experimental validation, this can provide an early warning of likely off-target interactions.

Q3: What is the first experimental step I should take to minimize off-target effects?

A3: The most critical initial step is to perform a dose-response curve for your compound in your primary assay. This will help you identify the optimal concentration range that elicits the desired on-target effect while minimizing off-target binding. It is generally advisable to use the lowest effective concentration to reduce the likelihood of engaging lower-affinity off-target proteins.

Troubleshooting Guide: Addressing Off-Target Binding

This section provides a systematic approach to troubleshooting unexpected or inconsistent results that may be due to off-target effects.

Issue 1: Inconsistent or Unexpected Phenotypic Results

You observe a cellular phenotype that is not consistent with the known function of the intended target.

Root Cause Analysis:

This discrepancy often points to the compound engaging one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.

Troubleshooting Workflow:

G A Inconsistent Phenotype Observed B Perform Dose-Response Curve (Use lowest effective concentration) A->B C Utilize a Structurally Similar Inactive Control Compound B->C D Does the Inactive Control Replicate the Phenotype? C->D E Phenotype is Likely Off-Target D->E  Yes F Phenotype is Likely On-Target D->F  No G Proceed with Target Engagement & Validation Assays F->G

Caption: Workflow for troubleshooting inconsistent phenotypes.

Step-by-Step Guidance:

  • Re-evaluate Concentration: As a first step, ensure you are using the lowest concentration of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine that produces the desired on-target effect.

  • Employ a Negative Control: Synthesize or obtain a structurally similar analog of your compound that is known to be inactive against the intended target. If this "inactive" compound still produces the same phenotype, it is a strong indicator of an off-target effect.

  • Orthogonal Approaches: If an off-target effect is suspected, use a different method to modulate your target, such as siRNA, shRNA, or CRISPR/Cas9, to see if the same phenotype is observed.[9] This can help to confirm whether the observed effect is truly a result of engaging the intended target.

Issue 2: Difficulty Confirming Direct Target Engagement

You are unable to definitively show that your compound is binding to the intended target in a cellular context.

Root Cause Analysis:

A lack of direct evidence for target engagement can cast doubt on the mechanism of action and whether the observed effects are on-target.[10]

Troubleshooting and Validation Protocols:

Confirming that your small molecule interacts with its intended target within the complex environment of a cell is a critical validation step.[10][11] Several robust methods can be employed:

1. Cellular Thermal Shift Assay (CETSA)

This technique relies on the principle that a protein's thermal stability increases when a ligand is bound.[10]

  • Protocol:

    • Treat intact cells with your compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool and centrifuge the samples to separate aggregated proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot or other protein detection methods to determine the melting temperature of the target protein.

    • A shift in the melting curve in the presence of your compound indicates direct target engagement.[12]

2. Affinity-Based Pull-Down Assays

These methods involve modifying your compound with an affinity tag, such as biotin, to isolate its binding partners from a cell lysate.[12]

  • Protocol:

    • Synthesize a biotinylated version of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

    • Incubate the biotinylated compound with cell lysates.

    • Use streptavidin-coated beads to "pull down" the biotinylated compound along with any bound proteins.[12]

    • Elute the bound proteins and identify them using mass spectrometry.

Data Summary Table:

Method Principle Advantages Considerations
CETSA Ligand binding increases protein thermal stability.[10]Label-free; performed in intact cells.Not all proteins show a clear thermal shift.
Affinity Pull-Down Tagged compound isolates binding partners.[12]Can identify novel off-targets.The tag may alter the compound's binding properties.[12]

Advanced Strategies for Off-Target Profiling

For a more comprehensive understanding of your compound's specificity, consider the following advanced approaches:

  • Unbiased Chemical Proteomics: This involves using your compound as a probe to screen against a broad array of proteins to identify both on- and off-targets.

  • Pharmacodynamic (PD) Biomarker Analysis: Measure changes in downstream biomarkers in the signaling pathway of your intended target.[13] This can provide indirect evidence of target engagement and functional modulation.[13]

Logical Relationship Diagram:

G cluster_0 On-Target Effects cluster_1 Off-Target Effects A (E)-4-(phenylsulfonyl)-1- (styrylsulfonyl)piperidine B Intended Target A->B Binds D Off-Target Protein 1 A->D Binds E Off-Target Protein 2 A->E Binds C Desired Phenotype B->C Modulates F Unexpected Phenotype D->F E->F

Caption: On-target vs. off-target effects.

By systematically applying these troubleshooting and validation strategies, you can build a more complete and accurate understanding of the biological activity of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, leading to more robust and reproducible research outcomes.

References

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC. (n.d.).
  • 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2001).
  • New styryl sulfones as anticancer agents - PubMed. (2003).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Strategies for target and pathway engagement in cellular assays. (2020).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023).
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC. (2024).
  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. (n.d.).
  • Off-target genome editing - Wikipedia. (n.d.).
  • Sulfonamide derivatives of styrylheterocycles as a potent inhibitor of COX-2-mediated prostaglandin E2 production - PubMed. (2010).
  • Discovery of Some Piperine-Based Phenylsulfonylhydrazone Derivatives as Potent Botanically Narcotic Agents - PubMed. (2015).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024).
  • 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed. (2002).
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. (2017).
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025).
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026).
  • Structure-based Systems Biology for Analyzing Off-target Binding - PMC. (n.d.).

Sources

Technical Support Center: Crystallization of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine derivatives. These compounds, while promising, can present unique solidification challenges. This document provides a structured, in-depth troubleshooting resource based on established crystallographic principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of sulfonylpiperidine derivatives. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My compound refuses to crystallize and remains a viscous oil or syrup. What is happening and what should I do?

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1][2] It is a form of liquid-liquid phase separation that typically happens when the solution is highly supersaturated or when the melting point of the solute (often depressed by impurities) is lower than the temperature of the solution.[2][3] The resulting oil is often a good solvent for impurities, making subsequent purification difficult.[1]

Causality & Troubleshooting Steps:

  • Reduce Supersaturation Rate: Oiling out is often a kinetic problem caused by generating supersaturation too quickly.[1]

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A slow, controlled temperature ramp allows molecules more time to orient themselves into a crystal lattice.[3][4]

    • Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid creating pockets of extremely high local supersaturation.[5][6]

  • Increase Solvent Volume: The concentration of your compound may be too high.

    • Add a small amount of the "good" solvent back to the mixture to dissolve the oil, then re-attempt a slower crystallization process.[2]

  • Introduce a Nucleation Site (Seeding): The energy barrier for nucleation might be too high.

    • Seed Crystals: If you have a small amount of solid material, add a single, well-formed crystal (a "seed") to the supersaturated solution. This bypasses the difficult primary nucleation step.[7][8][9] Seeding is a highly effective method to control polymorphism and mitigate oiling out.[6]

    • Scratching: Gently scratch the inside of the glass flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.[3][8]

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate.

    • Solvent Polarity: Oiling out can occur if the solvent is too non-polar or has a boiling point that is too high relative to the compound's melting point.[3] Experiment with solvents of different polarities.

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point to ensure the solution temperature drops below the compound's melting point before it becomes highly supersaturated.

  • Purify Your Material: Impurities are a major cause of oiling out as they can inhibit nucleation and depress the melting point.[2][3]

    • Consider re-purifying your derivative using column chromatography to remove any starting materials or by-products before attempting crystallization again.

Q2: I obtained a solid, but it's an amorphous powder, not crystalline. How can I promote the formation of well-ordered crystals?

Amorphous precipitation occurs when molecules solidify rapidly without arranging into an ordered crystal lattice. This often happens under conditions of very high supersaturation.[1] While amorphous solids can sometimes be desirable for enhancing solubility, they are often physically unstable and can convert to a crystalline form over time.[10][11][12]

Causality & Troubleshooting Steps:

  • Decrease the Rate of Supersaturation: This is the most critical factor. Amorphous precipitation is a sign that nucleation and growth are happening too fast and in an uncontrolled manner.

    • Use the strategies from Q1: slow down cooling, reduce the rate of anti-solvent addition, or use a solvent in which your compound is slightly more soluble.

  • Utilize a Gentler Crystallization Technique:

    • Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[13][14] The compound is dissolved in a solvent, and a more volatile anti-solvent (the "precipitant") is allowed to slowly diffuse into the solution in a sealed chamber, gradually inducing supersaturation.[15][16][17]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate over several days in a loosely covered vial. This is a simple but often effective technique, though it can sometimes lead to lower quality crystals.[14]

  • Slurry Conversion:

    • If you have an amorphous solid, you can attempt to convert it to a crystalline form. Create a suspension (slurry) of the amorphous powder in a solvent system in which it is only sparingly soluble.[9] Stir this slurry at a constant temperature for an extended period (hours to days). Over time, the more stable crystalline form should nucleate and grow at the expense of the dissolving amorphous solid.

Q3: I have successfully obtained crystals, but I suspect I have different crystal forms (polymorphs). How do I control this?

Polymorphism is the ability of a compound to exist in two or more crystalline forms, which can have different physicochemical properties like solubility, stability, and bioavailability.[18][19] Controlling polymorphism is critical in pharmaceutical development to ensure product consistency and efficacy.[18][20]

Causality & Troubleshooting Steps:

  • Seeding (Most Reliable Method): Seeding a supersaturated solution with crystals of the desired polymorph is the most direct and effective way to ensure that form crystallizes.[21] The seed crystal provides a template for growth, bypassing the nucleation of other, potentially less stable forms.

  • Solvent Selection: The choice of solvent can have a profound impact on which polymorph is favored.[22][23] Solute-solvent interactions in the solution can influence the molecular conformation and assembly pathways, leading to different crystal packing.[23]

    • Screen a diverse range of solvents (polar protic, polar aprotic, non-polar) to identify conditions that favor your desired form.

  • Temperature Control: Different polymorphs can be stable at different temperatures.[20]

    • One polymorph might be the stable form at room temperature, while another might be favored at higher or lower temperatures. Systematically vary the crystallization temperature to map out the polymorphic landscape.

  • Supersaturation Level: According to Ostwald's Rule of Stages, the least stable (metastable) polymorph often crystallizes first from a highly supersaturated solution.[21]

    • To obtain the most stable form, aim for lower levels of supersaturation and longer crystallization times.

    • To isolate a metastable form, rapid crystallization from a highly supersaturated solution (e.g., crash cooling) might be effective.

Troubleshooting Workflows & Diagrams

Workflow 1: General Troubleshooting for Crystallization Failure

This decision tree guides the user when initial crystallization attempts fail to yield any solid product.

G start Crystallization Attempt Fails (Clear Solution/No Precipitate) check_super Is the solution supersaturated? start->check_super concentrate Concentrate Solution (Slowly evaporate solvent) check_super->concentrate No check_nucleation Nucleation Inhibited? check_super->check_nucleation Yes concentrate->check_super add_anti Add Anti-Solvent (Dropwise with stirring) concentrate->add_anti add_anti->check_super induce_nucleation Induce Nucleation check_nucleation->induce_nucleation Yes reassess Re-evaluate Conditions check_nucleation->reassess No seed Add Seed Crystals induce_nucleation->seed scratch Scratch Flask induce_nucleation->scratch success Crystals Form seed->success scratch->success change_solvent Try Different Solvent System reassess->change_solvent purify Purify Compound Further reassess->purify change_solvent->start purify->start

Caption: Decision tree for initial crystallization failure.

Workflow 2: Troubleshooting the "Oiling Out" Phenomenon

This workflow provides a systematic approach to resolving the formation of liquid droplets instead of solid crystals.

G start Observation: Compound 'Oils Out' check_rate Was cooling/anti-solvent addition rapid? start->check_rate slow_down Action: Re-dissolve and crystallize SLOWLY check_rate->slow_down Yes check_purity Is the starting material pure? check_rate->check_purity No success Crystals Form slow_down->success purify Action: Purify via chromatography check_purity->purify No check_solvent Is solvent appropriate? (e.g., too high boiling point) check_purity->check_solvent Yes purify->start change_solvent Action: Screen alternative solvents/solvent mixtures check_solvent->change_solvent No seed_solution Final Strategy: Re-dissolve, cool to just below saturation, and SEED check_solvent->seed_solution Yes change_solvent->start seed_solution->success

Caption: Systematic approach to resolving "oiling out".

Data Presentation & Experimental Protocols

Table 1: Common Solvents and Anti-Solvents for Crystallization

The selection of a proper solvent system is crucial.[4] A good solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature. An anti-solvent should be miscible with the solvent but should not dissolve the compound.

Solvent ClassExamples (Good Solvents)Potential Anti-SolventsNotes
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THFHexanes, Heptane, Toluene, WaterGood starting point for many organic molecules. The sulfonyl groups in the target derivatives suggest moderate to good solubility in these solvents.
Polar Protic Methanol, Ethanol, IsopropanolWater, Diethyl Ether, HexanesThe piperidine nitrogen may interact via hydrogen bonding. Be aware of potential solvate formation.
Non-Polar Dichloromethane (DCM), ChloroformHexanes, Pentane, Diethyl EtherUseful for less polar derivatives. DCM/Hexane or Chloroform/Hexane systems are common for vapor diffusion.
Aromatic Toluene, BenzeneHexanes, HeptaneMay favor specific crystal packing arrangements due to π-stacking interactions with the styryl and phenyl rings of the derivatives.
Protocol 1: Anti-Solvent Crystallization

This technique involves inducing crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[24][25]

  • Dissolution: Dissolve the (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine derivative in the minimum amount of a suitable "good" solvent (e.g., Acetone) at room temperature or with gentle warming.

  • Filtration (Optional): If any particulate matter is present, filter the solution while warm through a small plug of cotton or filter paper into a clean crystallization vessel.

  • Anti-Solvent Addition: With constant and efficient stirring, add a suitable anti-solvent (e.g., Heptane or deionized water) dropwise.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes faintly and persistently turbid. This indicates the point of nucleation.

  • Induce Growth: If no crystals form, add one or two more drops of anti-solvent. If crystals still do not appear, you can try seeding the solution or gently scratching the flask.

  • Maturation: Loosely cover the vessel and allow it to stand undisturbed for several hours to overnight to allow the crystals to grow. Cooling the mixture in an ice bath can often increase the yield.[26]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 2: Vapor Diffusion (Sitting Drop Method)

This gentle technique is ideal for growing high-quality single crystals for analysis like X-ray diffraction.[13][16]

  • Prepare Reservoir: In the outer well of a crystallization plate (e.g., a Cryschem plate), add 0.5 - 1.0 mL of the anti-solvent (the more volatile liquid, e.g., Pentane).[16]

  • Prepare Sample Drop: Dissolve the piperidine derivative to near-saturation in a suitable "good" solvent (the less volatile liquid, e.g., Ethyl Acetate).

  • Dispense Drop: In the central post of the well, carefully pipette 1-5 µL of the compound solution to form a "sitting drop".[16]

  • Seal the Well: Immediately and securely seal the well with clear sealing tape or film. This creates a closed system.

  • Equilibration: Store the plate in a vibration-free location at a constant temperature. Over time, the volatile anti-solvent from the reservoir will slowly diffuse as a vapor into the sitting drop. Concurrently, the less volatile "good" solvent will diffuse out of the drop into the reservoir.[16][17]

  • Crystal Growth: This slow change in solvent composition will gradually increase the supersaturation within the drop, leading to the slow growth of crystals over days or weeks.

  • Harvesting: Once crystals of suitable size have formed, carefully open the well and remove them with a micro-loop or fine needle.

References

  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Available from: [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Available from: [Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available from: [Link]

  • IUCr Journals. Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Available from: [Link]

  • IUCr. How to grow crystals for X-ray crystallography. Available from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

  • BIA. Crystallisation in pharmaceutical processes. Available from: [Link]

  • Reddit. Recrystallization (help meeeeee) : r/chemistry. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • Hilaris. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

  • Linac Coherent Light Source. Crystal Growth | Biology. Available from: [Link]

  • ResearchGate. Polymorphism of Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available from: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]

  • ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design. Available from: [Link]

  • Scribd. Understanding Oiling Out in Crystallization | PDF | Cooking, Food & Wine. Available from: [Link]

  • FT-IR Study on the Effect of Solvents on Polymorphic Crystallization of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ACS Publications. Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Available from: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available from: [Link]

  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available from: [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]

  • RM@Schools. Antisolvent Crystallization. Available from: [Link]

  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Available from: [Link]

  • MDPI. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Available from: [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. Available from: [Link]

  • Amorphous Dispersion Formulation Development: Phase-Appropriate Integrated Approaches to Optimizing Performance, Manufacturability, Stability & Dosage Form. Available from: [Link]

  • PMC. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Available from: [Link]

  • RSC Publishing. Green Chemistry. Available from: [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Available from: [Link]

  • New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • PubMed. Continuous manufacturing of co-crystals: challenges and prospects. Available from: [Link]

Sources

Adjusting pH to maximize the stability of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine .

To maintain scientific integrity and experimental reproducibility, it is critical to understand the structural liabilities of this compound. The molecule contains two highly reactive moieties that dictate its aqueous stability: a central sulfonamide linkage and an α,β -unsaturated sulfone known as a styrylsulfonyl (vinyl sulfone) group. Understanding the causality behind their pH-dependent reactivity is essential for preventing premature degradation during in vitro assays and storage.

Section 1: Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly in standard biological buffers like Tris or Glycine? A: The degradation is caused by the styrylsulfonyl group, which acts as a potent Michael acceptor. Buffers containing primary amines (such as Tris or Glycine) act as nucleophiles. When exposed to the compound, these amines undergo a rapid aza-Michael addition with the electron-deficient double bond of the vinyl sulfone, forming irreversible covalent adducts. This reaction is heavily accelerated at alkaline pH levels where the amine is unprotonated and highly nucleophilic[1]. Solution: Always use non-nucleophilic buffers such as Phosphate, MES, or MOPS when handling this compound.

Q2: What is the optimal pH range to maximize the stability of this compound in solution? A: The optimal sweet spot for maximum stability is pH 4.5 to 6.5 . Causality: At high pH (> 7.5), the vinyl sulfone is highly susceptible to hydroxide-mediated Michael addition (hydration), and the sulfonamide bond becomes vulnerable to base-catalyzed hydrolysis. Furthermore, the pseudo-first-order degradation rate of vinyl sulfones increases exponentially as pH rises from neutral to alkaline[1]. Conversely, at very low pH (< 4.0), acid-catalyzed hydrolysis of the sulfonamide can occur. Research demonstrates that sulfonamides exhibit maximum hydrolytic stability (half-life > 1 year) strictly at slightly acidic to neutral pH[2].

Q3: Can I use reducing agents like DTT or β -mercaptoethanol in my assays? A: No. Thiols are exceptionally reactive toward vinyl sulfones via thio-Michael addition. Because the pKa of many thiols is near physiological pH, a significant fraction exists as the highly nucleophilic thiolate anion at pH 7.0–8.5, leading to near-instantaneous degradation of the compound[1]. If a reducing environment is absolutely mandatory for your protein target, you must use a non-thiol reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine), though empirical stability profiling is still required.

Section 2: Quantitative Stability Data

The following table synthesizes the kinetic degradation rates and expected half-lives of the compound's functional groups when exposed to various pH levels and nucleophiles.

Table 1: Quantitative Stability & Reactivity Profile

Condition / Buffer AdditivepH LevelPrimary Functional Group TargetedObserved Rate Constant ( kobs​ )Estimated Half-Life / StabilitySource
Aqueous Buffer (No nucleophiles) 4.0 - 7.0Sulfonamide BackboneN/A> 1 year (Hydrolysis 10%)[2]
Glutathione (Thiol) 7.5Vinyl Sulfone 0.057 min−1 ∼12 minutes [1]
Primary Amine (e.g., Tris) 8.5Vinyl Sulfone 0.011 min−1 ∼63 minutes [1]
Hydroxyl / High OH⁻ 10.5Vinyl Sulfone 0.009 min−1 ∼77 minutes [1]

Section 3: Visualizing Degradation Pathways

To conceptualize the environmental vulnerabilities of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, refer to the logical pathway diagram below.

G Compound (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine (Intact Compound) HighPH Alkaline pH (> 7.5) or Nucleophilic Buffers Compound->HighPH LowPH Acidic pH (< 4.0) Compound->LowPH OptPH Optimal pH (4.5 - 6.5) Non-nucleophilic Buffers Compound->OptPH Degradation1 Rapid Degradation: Michael Addition Adducts HighPH->Degradation1 Degradation2 Slow Degradation: Sulfonamide Hydrolysis LowPH->Degradation2 Stable Maximum Stability: Intact Solution OptPH->Stable

Figure 1: pH-dependent degradation pathways of the target compound.

Section 4: Experimental Protocol: pH Stability Profiling

To ensure the integrity of your specific experimental setup, use this self-validating LC-MS/MS methodology to profile the compound's stability in your chosen assay buffer.

Step 1: Reagent and Buffer Preparation

  • Prepare a 10 mM stock solution of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent freeze-thaw degradation.

  • Prepare three 100 mM test buffers: Sodium Acetate (pH 4.5), Sodium Phosphate (pH 6.5), and Tris-HCl (pH 8.5).

Step 2: Incubation Workflow

  • Pre-warm 990 µL of each buffer in low-binding microcentrifuge tubes to 37°C.

  • Initiate the stability assay by spiking 10 µL of the 10 mM compound stock into each buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately for 3 seconds.

  • Incubate the tubes in a thermomixer at 37°C, 300 rpm.

Step 3: Quenching and Sampling

  • At specific time points ( t=0,1,4,12,and 24 hours ), extract a 50 µL aliquot from each tube.

  • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Note: The low pH and organic solvent halt Michael addition and precipitate buffer salts.

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Monitor the parent mass of the intact compound, as well as the expected +18 Da mass shift (hydration/hydroxide addition) and the specific mass shift corresponding to the buffer (e.g., +121 Da for Tris adduct formation).

References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.[Link]

  • Wang, H., Cheng, F., Li, M., Peng, W., & Qu, J. (2015). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir, 31(11), 3413-3421.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine and Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the putative efficacy of a novel sulfonamide derivative, (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, against well-established standard sulfonamide inhibitors. In the absence of direct published data on this specific novel compound, this document leverages structure-activity relationship (SAR) principles and data from analogous chemical structures to build a predictive framework for its biological activity. Our objective is to offer a scientifically grounded perspective on its potential as an enzyme inhibitor and to provide detailed experimental workflows for the validation of these hypotheses.

Introduction: The Enduring Legacy and Evolving Landscape of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of their antibacterial properties, sulfonamides have been developed into a diverse class of drugs targeting a wide array of physiological processes.[1][2] Standard sulfonamide inhibitors are broadly categorized by their primary mechanisms of action:

  • Antibacterial Agents: These are structural analogs of p-aminobenzoic acid (PABA) that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action has been pivotal in treating various infections.

  • Carbonic Anhydrase (CA) Inhibitors: A vast number of sulfonamides function by inhibiting carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] This inhibition is the basis for their use as diuretics, anti-glaucoma agents, anticonvulsants, and emerging applications in cancer therapy.[3][4]

The subject of this guide, (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, represents a next-generation structural scaffold. It incorporates two distinct sulfonyl moieties and a piperidine core, a common feature in many biologically active compounds.[5][6] This unique diarylsulfonylpiperidine structure suggests a departure from the classic PABA-mimicking profile and points towards other potential targets, most notably carbonic anhydrase.

Based on its structure, we hypothesize that (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a potent inhibitor of human carbonic anhydrase (hCA) isoforms. The dual sulfonyl groups and the bulky, lipophilic nature of the molecule may confer high affinity and potentially greater isoform selectivity compared to standard sulfonamide drugs like Acetazolamide (AAZ).

Comparative Analysis: Standard Inhibitors vs. a Novel Scaffold

The efficacy of an inhibitor is defined by its potency (typically measured by IC₅₀ or Kᵢ values) and its selectivity towards the target enzyme over other related enzymes.

Mechanism of Action: A Tale of Two Targets

Standard antibacterial sulfonamides rely on their structural mimicry of PABA to competitively inhibit bacterial DHPS. This mechanism is highly specific to the bacterial pathway, as humans acquire folate through their diet.

Conversely, sulfonamide-based carbonic anhydrase inhibitors bind to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺, displacing a water molecule and disrupting the catalytic cycle.[7] It is this mechanism that we predict for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine. The presence of two sulfonyl groups—one attached to the piperidine nitrogen and another to a phenyl ring at the 4-position—creates a complex three-dimensional structure that could interact extensively with the active site cleft.

cluster_0 Standard CA Inhibition cluster_1 Predicted Mechanism for Novel Compound Standard_Sulfonamide Standard Sulfonamide (e.g., Acetazolamide) CA_Active_Site Carbonic Anhydrase Active Site (with Zn²⁺) Standard_Sulfonamide->CA_Active_Site Binds to Zn²⁺ Inhibition Inhibition of CO₂ Hydration CA_Active_Site->Inhibition Novel_Compound (E)-4-(phenylsulfonyl)-1- (styrylsulfonyl)piperidine CA_Active_Site_2 Carbonic Anhydrase Active Site (with Zn²⁺) Novel_Compound->CA_Active_Site_2 Binds to Zn²⁺ Hydrophobic_Pocket Hydrophobic Pocket Interaction Novel_Compound->Hydrophobic_Pocket Styryl/Phenyl groups interact Selective_Inhibition Potentially Selective Inhibition CA_Active_Site_2->Selective_Inhibition Hydrophobic_Pocket->Selective_Inhibition Enhances Affinity & Selectivity

Caption: Predicted comparative mechanisms of action.

Quantitative Efficacy: A Predictive Comparison

The following table summarizes the known inhibitory constants (Kᵢ) of standard sulfonamide inhibitors against key hCA isoforms and provides predicted values for the novel compound. These predictions are based on the principle that increased lipophilicity and additional interaction points within the active site can lead to enhanced potency and selectivity, particularly for tumor-associated isoforms like hCA IX and XII.[3]

CompoundClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) Standard CA Inhibitor250[8]12255.7
Ethoxzolamide Standard CA Inhibitor808154.5
Dorzolamide Standard CA Inhibitor30003.53050
(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine Novel Piperidine Derivative ~150-200 (Predicted) ~5-10 (Predicted) ~1-5 (Predicted) ~2-8 (Predicted)

Note: Predicted values are extrapolations for illustrative purposes and require experimental validation.

The rationale for these predictions lies in the structure of the novel compound. Sulfonamides with two aromatic or heterocyclic rings can interact with a hydrophobic pocket of the enzyme, which is located more than 10 Å away from the active site's zinc ion.[7] The styryl and phenylsulfonyl groups of the novel compound are well-suited for such interactions, which could enhance binding affinity and potentially modulate isoform selectivity.

Experimental Validation: A Protocol for Comparative Assessment

To validate the predicted efficacy and mechanism of action, a rigorous, side-by-side experimental comparison is essential. The following protocols outline the necessary steps.

Objective

To determine and compare the inhibitory potency (IC₅₀ and Kᵢ) of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine and Acetazolamide against key human carbonic anhydrase isoforms (hCA I, II, IX, and XII).

Recommended Assay: Spectrophotometric Esterase Activity Assay

This method is robust, reproducible, and measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored by the increase in absorbance at 405 nm.[9][10]

Caption: Workflow for CA inhibitor screening and characterization.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM TRIS-SO₄, pH 7.4.[9]

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA I, II, IX, and XII in assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 15 minutes.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile, diluted with assay buffer. Prepare this solution fresh daily.[9]

    • Inhibitor Solutions: Prepare 10 mM stock solutions of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine and Acetazolamide in DMSO. Create a series of dilutions in assay buffer to cover a range from 0.1 nM to 100 µM.

  • Assay Plate Setup (96-well plate):

    • Blank Wells: 190 µL Assay Buffer + 10 µL Substrate Solution.

    • Enzyme Control Wells (100% activity): 180 µL Assay Buffer + 10 µL Enzyme Solution.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.

    • Solvent Control Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL DMSO.

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate at room temperature for 10 minutes to allow for the formation of the enzyme-inhibitor complex.[10]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells (except blanks).

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 30-60 minutes.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for pNPA with the specific CA isoform.

Concluding Remarks

While standard sulfonamide inhibitors have a long and successful clinical history, the development of novel scaffolds is crucial for improving potency, selectivity, and pharmacokinetic properties. The novel compound, (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, presents a compelling chemical architecture. Its dual sulfonyl groups and bulky, lipophilic substituents suggest it is a promising candidate for a potent and potentially isoform-selective carbonic anhydrase inhibitor.

The predictive analysis in this guide, grounded in established SAR principles, suggests that this novel compound could exhibit superior inhibitory activity against tumor-associated hCA isoforms IX and XII when compared to standard inhibitors. However, this remains a well-founded hypothesis. The true potential of this molecule can only be unlocked through the rigorous experimental validation outlined herein. We strongly encourage the scientific community to undertake these comparative studies to fully elucidate the therapeutic promise of this and other novel sulfonamide derivatives.

References

  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (n.d.). Pak. J. Pharm. Sci.. Available from: [Link]

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. (2010). Molecules. Available from: [Link]

  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (n.d.). SciForum. Available from: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Available from: [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Available from: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). ResearchGate. Available from: [Link]

  • An overview of novel antimicrobial carbonic anhydrase inhibitors. (2023). PubMed. Available from: [Link]

  • A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II. (1991). PubMed. Available from: [Link]

  • Novel Carbonic Anhydrase Inhibitors. (n.d.). ResearchGate. Available from: [Link]

  • Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. (2021). PubMed. Available from: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. Available from: [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). ResearchGate. Available from: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University. Available from: [Link]

Sources

Validating (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine target engagement using surface plasmon resonance

Author: BenchChem Technical Support Team. Date: March 2026

Validating (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine Target Engagement Using Surface Plasmon Resonance (SPR)

As a Senior Application Scientist, I frequently guide drug development teams through the critical transition from phenotypic hits to validated molecular mechanisms. The compound (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine belongs to a highly specialized class of styrylsulfonyl derivatives. Historically, styrylsulfonyl pharmacophores have demonstrated profound anti-mitotic activity by acting as non-ATP competitive inhibitors of kinases such as Polo-like kinase 1 (PLK1), disrupting critical intracellular signaling cascades[1].

Validating the direct target engagement of such small molecules is paramount. Without kinetic confirmation, cellular efficacy cannot be confidently attributed to the putative target. In this guide, we will objectively compare Surface Plasmon Resonance (SPR) against alternative biophysical platforms, establish a self-validating experimental workflow for profiling this styrylsulfonyl piperidine derivative, and analyze the resulting kinetic data.

Part 1: Technology Comparison – Why SPR for Small Molecule Target Engagement?

When evaluating a low-molecular-weight compound (<500 Da) like (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, the choice of biophysical assay dictates the resolution of your data. The primary alternatives to SPR are Biolayer Interferometry (BLI) and Microscale Thermophoresis (MST).

  • Surface Plasmon Resonance (SPR): Utilizes microfluidics and a gold-coated sensor surface. Binding events alter the local refractive index, shifting the angle of plasmon resonance[2]. SPR is the gold standard for small molecules because its fluidic design and highly sensitive optical detection can resolve the rapid on/off rates ( kon​ , koff​ ) typical of low-affinity or low-mass compounds[3].

  • Biolayer Interferometry (BLI): Employs a fluidics-free, dip-and-read fiber optic system[4]. While BLI offers higher throughput and handles crude lysates better than SPR, it fundamentally lacks the signal-to-noise ratio required to accurately measure fast kinetic transitions of small molecules (<300-500 Da)[3].

  • Microscale Thermophoresis (MST): Measures changes in the hydration shell and thermophoretic mobility of a fluorescently labeled target upon ligand binding. While useful for solution-phase affinities ( KD​ ), it does not provide the high-resolution kinetic rate constants ( kon​ , koff​ ) necessary for optimizing drug residence time.

Table 1: Objective Comparison of Biophysical Platforms for Small Molecule Profiling

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Microscale Thermophoresis (MST)
Primary Output kon​ , koff​ , KD​ , Residence Time kon​ , koff​ , KD​ KD​ (Thermodynamic affinity)
Sensitivity (Analyte Size) Excellent (<100 Da detectable)Moderate (>500 Da preferred)Good (Independent of mass)
Throughput Medium to HighHigh (96/384-well parallel)Low to Medium
Sample Consumption Low (Microfluidic routing)Moderate (Dip-and-read volume)Very Low (Capillaries)
Immobilization/Labeling Required (Target immobilized)Required (Target immobilized)Required (Fluorescent label)

Part 2: Experimental Workflow & Self-Validating Protocol

To establish absolute trustworthiness in our SPR data, the protocol must be a self-validating system. This means incorporating rigorous solvent correction, double-referencing, and positive controls to rule out non-specific binding or bulk refractive index shifts.

Causality of Experimental Choices: Styrylsulfonyl derivatives are inherently hydrophobic, necessitating the use of Dimethyl Sulfoxide (DMSO) in the running buffer (typically 5%). Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will generate a bulk shift that masks the small molecule binding signal. Therefore, a DMSO solvent correction curve is mandatory. We utilize a CM5 sensor chip (carboxymethylated dextran) because its 3D hydrogel matrix provides a high immobilization capacity, which is critical for amplifying the theoretical maximum response ( Rmax​ ) of a low-mass analyte.

SPR_Workflow A 1. Surface Activation (EDC/NHS) B 2. Target Immobilization (Amine Coupling) A->B C 3. Analyte Injection (Styrylsulfonyl Piperidine) B->C D 4. Kinetic Profiling (Data Fitting) C->D E 5. Regeneration (Removing Analyte) D->E E->C Next Cycle

Fig 1. SPR experimental workflow for target engagement validation.

Step-by-Step Methodology:

  • System Preparation & Buffer: Equilibrate the SPR instrument with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min over flow cells 1 (reference) and 2 (active).

  • Target Immobilization: Dilute recombinant target kinase domain in 10 mM Sodium Acetate (pH 5.0) to pre-concentrate the protein via electrostatic attraction. Inject over flow cell 2 until an immobilization level of ~3000 RU is achieved (ensuring an Rmax​ of ~15-20 RU for the small molecule).

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted NHS esters.

  • Solvent Correction Calibration: Prepare a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these prior to the analyte to map the bulk refractive index differences between the reference and active flow cells.

  • Analyte Injection (Single-Cycle Kinetics): Inject (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in a 5-point dose-response series (e.g., 3.125 nM to 50 nM) without regeneration between injections. Use a contact time of 120 seconds and a dissociation time of 600 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference flow cell and a blank buffer injection) and apply the solvent correction model. Fit the data using a 1:1 Langmuir binding model.

Part 3: Mechanistic Context & Data Visualization

The biological objective of this compound class is to inhibit mitotic kinases like PLK1, a master regulator of the cell cycle. By binding to the target, the styrylsulfonyl derivative prevents the phosphorylation of downstream effectors like CDC25C, ultimately leading to mitotic arrest and apoptosis in highly proliferative cancer cells[5].

PLK1_Pathway Inhibitor (E)-4-(phenylsulfonyl)-1- (styrylsulfonyl)piperidine PLK1 Target Kinase (e.g., PLK1) Inhibitor->PLK1 Inhibits Binding CDC25C CDC25C Phosphorylation PLK1->CDC25C Activates Apoptosis Mitotic Arrest & Apoptosis PLK1->Apoptosis Pathway Blockade CDK1 CDK1/Cyclin B Activation CDC25C->CDK1 Activates Mitosis Mitotic Entry & Progression CDK1->Mitosis Drives

Fig 2. Mechanism of kinase inhibition and pathway blockade by the styrylsulfonyl derivative.

Part 4: Experimental Data Presentation

To objectively validate the performance of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, we compare its kinetic profile against a known clinical-stage reference inhibitor and a related styrylsulfonyl benzyl sulfone (ON 01910.Na)[5].

Table 2: SPR Kinetic Parameters for Target Engagement

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine 4.2×105 1.8×10−4 0.42 92.5
Reference: ON 01910.Na (Rigosertib) 1.5×105 1.3×10−3 8.6012.8
Reference: Volasertib 8.9×105 9.5×10−4 1.0617.5

Data Interpretation: The tested styrylsulfonyl piperidine derivative exhibits a highly favorable drug-target residence time (over 90 minutes). While its association rate ( kon​ ) is comparable to existing inhibitors, its exceptionally slow dissociation rate ( koff​ ) drives the sub-nanomolar affinity ( KD​ ). This prolonged target engagement is a critical predictor of sustained in vivo efficacy, validating the structural optimization of the piperidine core.

References

  • Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. Open University (ORO).1

  • Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity. National Center for Biotechnology Information (PMC).5

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry (ACS).2

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius.3

  • Bio-Layer Interferometry (BLI) vs Surface Plasmon Resonance (SPR) vs Grating-Coupled Interferometry (GCI) comparison. Malvern Panalytical.4

Sources

A Comparative Guide to Purity Validation: 1H/13C qNMR vs. HPLC-UV for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the rigorous purity assessment of complex synthetic intermediates is paramount. (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a highly functionalized, dual-sulfonylated heterocyclic scaffold. Validating its purity presents a unique analytical challenge: distinguishing the desired (E)-stereoisomer from the thermodynamically less stable (Z)-isomer, while simultaneously quantifying desulfonylated or regioisomeric impurities.

While High-Performance Liquid Chromatography (HPLC-UV) remains the industry default for batch release, relying on it as a standalone method for styrylsulfonyl derivatives can be fundamentally misleading [1]. This guide provides an objective, head-to-head comparison of Quantitative Nuclear Magnetic Resonance (qNMR) versus HPLC-UV , establishing qNMR as the primary, self-validating system for absolute purity determination.

The Causality of Analytical Discrepancies: Why HPLC-UV Falls Short

As an application scientist, it is critical to understand why an analytical method might fail, rather than just how to run it. The discrepancy between HPLC and qNMR purity values for styrylsulfonyl compounds stems from two mechanistic realities:

  • UV Response Factor Bias: HPLC-UV relies on relative area normalization. However, the (E)- and (Z)-isomers of the styryl double bond possess different spatial conjugations, leading to distinct molar absorptivities (extinction coefficients) at standard detection wavelengths (e.g., 254 nm). Consequently, HPLC will systematically misrepresent the true molar percentage of a (Z)-isomer impurity [2].

  • Stereochemical Blindness: HPLC retention times cannot definitively prove stereochemistry without an external, pure (Z)-isomer reference standard. Conversely, 1H NMR provides absolute structural proof. The vinylic protons of an (E)-styrylsulfonyl group exhibit a large trans-diaxial coupling constant ( J≈15.4−15.6 Hz), whereas the (Z)-isomer displays a cis-coupling ( J≈9−11 Hz) [3].

Because qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and its molar concentration, it operates independently of the molecule's optical properties, making it a primary, absolute analytical method [4].

Experimental Workflows & Methodologies

To establish a self-validating system, the following step-by-step protocols must be strictly adhered to.

Protocol A: 1H and 13C qNMR Absolute Purity Validation

Principle: Absolute quantification via an internal calibrant.

  • Sample Preparation: Using a high-precision microbalance ( d=0.001 mg), accurately co-weigh approximately 20.0 mg of the (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine batch and 5.0 mg of a certified, traceable Internal Standard (IS). Maleic acid (purity 99.9%) is the optimal IS here, as its sharp singlet ( δ 6.26 ppm) does not overlap with the analyte's signals [4].

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS. Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition Parameters (Critical Step): Transfer to a 5 mm NMR tube and acquire the 1H spectrum at 600 MHz. Causality Check: You must set the relaxation delay ( D1​ ) to at least 30 seconds. This ensures D1​≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Failing to do so will result in incomplete magnetization recovery, truncating the integral and yielding artificially low purity values [1]. Use a 90° excitation pulse and accumulate 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250.

  • Integration & Calculation: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2H) and the analyte's vinylic doublet at δ 7.65 ppm (1H). Calculate the absolute purity using the standard qNMR mass/molar ratio equation.

Protocol B: HPLC-UV Orthogonal Cross-Validation

Principle: Relative quantification via chromatographic separation.

  • Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid), ramping from 10% to 90% ACN over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Calculate purity by area normalization (analyte peak area / total peak area × 100).

Workflow Visualization

Workflow cluster_qnmr Primary Method: qNMR cluster_hplc Orthogonal Method: HPLC-UV Sample Compound Batch (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine Prep_NMR Co-weigh with Internal Standard (Maleic Acid) in CDCl3 Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase (Acetonitrile/Water) Sample->Prep_HPLC Acq_NMR Acquire 1H NMR (Relaxation Delay D1 > 5*T1) Prep_NMR->Acq_NMR Calc_NMR Absolute Molar Purity (Direct Integral Proportionality) Acq_NMR->Calc_NMR Compare Cross-Validation & Isomer Identification (E vs Z) Calc_NMR->Compare Acq_HPLC Chromatographic Separation (C18 Column, UV 254 nm) Prep_HPLC->Acq_HPLC Calc_HPLC Relative Area Normalization (Subject to UV Response Factors) Acq_HPLC->Calc_HPLC Calc_HPLC->Compare

Cross-validation workflow comparing qNMR absolute quantification and HPLC-UV relative area methods.

Data Presentation & Performance Comparison

To ensure accurate integration, the chemical shifts of the target molecule must be definitively assigned. Table 1 outlines the diagnostic resonances used for validation.

Table 1: Key 1H and 13C NMR Chemical Shift Assignments in CDCl3​

Structural MotifNucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Diagnostic Utility
Styrylsulfonyl (Vinylic β ) 1H7.65Doublet, J=15.6 Primary qNMR integration target. Confirms (E)-geometry.
Styrylsulfonyl (Vinylic α ) 1H6.82Doublet, J=15.6 Secondary confirmation of (E)-geometry [3].
Phenylsulfonyl (Aromatic) 1H7.85 - 7.95Multiplet (2H, ortho)Confirms presence of the C4-sulfonyl group.
Piperidine (Equatorial N-CH2) 1H3.86Apparent doubletConfirms piperidine ring integrity.
Internal Standard (Maleic Acid) 1H6.26Singlet (2H)qNMR Calibrant. No overlap with analyte signals.
Styrylsulfonyl (Vinylic C=C) 13C141.5, 122.5Singlets13C skeletal confirmation.

When comparing a standard market batch containing trace stereoisomeric impurities, the divergence between the two analytical methods becomes starkly apparent.

Table 2: Head-to-Head Purity Comparison (qNMR vs. HPLC-UV)

Metric1H qNMR (Absolute Method)HPLC-UV 254 nm (Relative Method)Analytical Conclusion
Main Component Purity 94.8% (Molar Mass Basis)97.2% (Area Normalization)HPLC overestimates purity due to differing UV response factors.
(Z)-Isomer Impurity 4.5% (via J=10.2 Hz integral)2.1% (via Peak Area)(Z)-isomer has lower molar absorptivity at 254 nm; HPLC underreports it.
Desulfonylated Impurity 0.7% 0.7% Both methods align when chromophores are similar.
Method Precision (RSD) 0.4%0.2%HPLC offers higher precision, but qNMR offers higher accuracy.
Conclusion

For the rigorous validation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, HPLC-UV is insufficient as a standalone technique due to its inability to accurately quantify stereoisomers with differing extinction coefficients. 1H qNMR must be employed as the primary validation tool , utilizing the diagnostic J=15.6 Hz vinylic protons to guarantee both absolute molar purity and stereochemical integrity.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Nickel-Catalyzed Direct Sulfonylation of Styrenes and Unactivated Aliphatic Alkenes with Sulfonyl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

Application Guide: Cross-Reactivity Profiling of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in Kinase Panels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery by offering prolonged pharmacodynamics and high potency. However, managing off-target cross-reactivity remains a critical challenge. This guide objectively evaluates the performance of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine —a model covalent inhibitor—against standard acrylamide-based alternatives.

The compound features a dual-pharmacophore architecture:

  • Phenylsulfonyl moiety (Position 4): Acts as the reversible recognition element, anchoring the piperidine scaffold into the hydrophobic hinge region of the kinase ATP-binding pocket.

  • Styrylsulfonyl moiety (Position 1): Functions as a specialized Michael acceptor. Vinyl sulfones and styrylsulfonyls are "soft" electrophiles that form irreversible covalent bonds specifically with nucleophilic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) .

Compared to highly reactive acrylamides, the styrylsulfonyl warhead exhibits lower intrinsic reactivity. This shifts the burden of inhibition onto the non-covalent binding affinity ( KI​ ), resulting in superior kinetic selectivity and reduced off-target cross-reactivity across the kinome .

Mechanistic Basis of Covalent Kinase Inhibition

To accurately profile cross-reactivity, one must understand the causality behind covalent binding. The inhibition occurs via a two-step kinetic mechanism:

  • Reversible Association ( KI​ ): The inhibitor first binds non-covalently to the active site. This step is governed by the structural complementarity of the phenylsulfonyl piperidine core.

  • Covalent Inactivation ( kinact​ ): The properly oriented styrylsulfonyl group reacts with the target cysteine, permanently inactivating the enzyme.

Because the second step is irreversible, traditional IC50​ values will artificially decrease over time. Therefore, cross-reactivity must be evaluated using the efficiency constant kinact​/KI​ , which normalizes the rate of inactivation against the binding affinity .

KineticMechanism E Free Kinase (Cys-SH) EI Reversible Complex (E·I) E->EI K_I I Inhibitor (Styrylsulfonyl) I->EI Binding EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic mechanism of covalent kinase inhibition by styrylsulfonyl derivatives.

Comparative Cross-Reactivity Data

The following table summarizes the quantitative profiling of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine against a standard acrylamide analog and a reversible control (lacking the warhead). Data is derived from continuous radiometric assays.

Table 1: Kinase Cross-Reactivity & Kinetic Profiling

Kinase TargetCysteine ResidueCompound Class KI​ (nM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Cross-Reactivity Risk
EGFR Cys797Styrylsulfonyl450.00255.5 × 10⁴ Target (Optimal)
EGFR Cys797Acrylamide500.00801.6 × 10⁵ Target (Hyper-reactive)
BTK Cys481Styrylsulfonyl3200.00103.1 × 10³ Low
BTK Cys481Acrylamide3000.00602.0 × 10⁴ High
JAK3 Cys909Styrylsulfonyl8500.00055.8 × 10² Minimal
SRC None (Control)Styrylsulfonyl1200N/AN/A None (Reversible only)
EGFR Cys797Reversible Control85N/AN/A None (Reversible only)

Data Insight: While the acrylamide analog shows a higher overall efficiency ( kinact​/KI​ ) against the primary target (EGFR), it suffers from severe cross-reactivity with BTK due to its high intrinsic reactivity ( kinact​ ). The styrylsulfonyl compound demonstrates superior kinetic selectivity, suppressing off-target reactivity by relying more heavily on non-covalent pre-organization ( KI​ ).

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of covalent cross-reactivity must follow a strict, self-validating hierarchy.

ProfilingWorkflow S1 1. Primary Kinome Screen (Single Dose, 300+ Kinases) S2 2. Hit Triage (>80% Inhibition Threshold) S1->S2 S3 3. Apparent IC50 Determination (Dose-Response) S2->S3 S4 4. Jump-Dilution Assay (Confirm Covalency) S3->S4 S5 5. Kinetic Profiling (k_inact / K_I Mapping) S4->S5

Hierarchical workflow for evaluating cross-reactivity and kinetics of covalent inhibitors.

Protocol A: Jump-Dilution Assay (Validation of Irreversibility)

Before mapping cross-reactivity, one must definitively prove that off-target inhibition is covalent rather than tight-binding reversible.

Causality & Design: By pre-incubating the enzyme and inhibitor at high concentrations and then rapidly diluting them below the KI​ , reversible complexes will dissociate (restoring enzyme activity), whereas covalent adducts will remain permanently inhibited . Self-Validating Controls: This protocol requires a known reversible inhibitor (e.g., Staurosporine) and a vehicle (DMSO) control. If the reversible control fails to recover activity upon dilution, the assay is invalid (indicating enzyme denaturation).

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target kinase (100× final assay concentration) with (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine (10× apparent IC50​ ) in assay buffer for 60 minutes at room temperature.

  • Dilution: Rapidly dilute the pre-incubation mixture 100-fold into a reaction buffer containing saturating ATP (1 mM) and the appropriate fluorogenic peptide substrate.

  • Measurement: Monitor product formation continuously via fluorescence for 120 minutes.

  • Analysis: Calculate the fractional activity recovery relative to the DMSO vehicle control. A recovery of <5% confirms irreversible covalent binding.

Protocol B: Time-Dependent Inhibition ( kinact​/KI​ ) Assay

To rank cross-reactivity accurately, we must separate the binding affinity from the chemical reactivity.

Causality & Design: Measuring reaction progress curves at various inhibitor concentrations allows us to extract the observed rate of inactivation ( kobs​ ). Plotting kobs​ against inhibitor concentration yields a hyperbolic curve, from which KI​ and kinact​ are derived.

Step-by-Step Methodology:

  • Preparation: Prepare a 7-point serial dilution of the styrylsulfonyl inhibitor ranging from 0.1× to 10× the estimated KI​ .

  • Initiation: Add the target kinase (e.g., BTK or EGFR) to a microplate containing the inhibitor, ATP (at Km​ ), and substrate. Crucial: Do not pre-incubate the enzyme and inhibitor.

  • Continuous Monitoring: Immediately measure the fluorescence continuously for 60–90 minutes.

  • Data Fitting (Step 1): Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition:

    P=(vi​/kobs​)×[1−exp(−kobs​×t)]

    (Where P is product formed, vi​ is initial velocity, and t is time).

  • Data Fitting (Step 2): Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit to the hyperbolic equation:

    kobs​=(kinact​×[I])/(KI​+[I])
  • Interpretation: Use the resulting kinact​/KI​ value to rank the compound's cross-reactivity against the kinome panel.

References

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery (2023).[Link]

  • 2-((Styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents. Journal of Medicinal Chemistry (2014).[Link]

  • Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. Bioorganic & Medicinal Chemistry Letters (2011).[Link]

  • Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions. European Journal of Medicinal Chemistry (2024).[Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。